molecular formula C7H9BrN4 B8546760 6-Bromo-N2-cyclopropylpyrazine-2,3-diamine

6-Bromo-N2-cyclopropylpyrazine-2,3-diamine

Cat. No. B8546760
M. Wt: 229.08 g/mol
InChI Key: AIJUBMCXEFORGG-UHFFFAOYSA-N
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Patent
US09174992B2

Procedure details

A glass microwave reaction vessel was charged with 2-amino-3,5-dibromopyrazine (1.00 g, 3.95 mmol) and cyclopropylamine (1.40 ml, 19.96 mmol). The reaction mixture was sealed under argon and heated in an Initiator microwave reactor (Personal Chemistry, Biotage AB, Inc., Upssala, Sweden) at 120° C. for 20 min. Additional cyclopropylamine (1.0 mL) was added and the reaction was heated at 120° C. for 30 min in the microwave. Excess cyclopropylamine was removed in vacuo and the residue was dissolved in MeOH and evaporated onto silica gel and purified by flash chromatography (Isco (40 gram)) eluting with EtOAc:hexanes (0:1→1:2) to give 740 mg (82%) of a golden-brown tar. ESI MS 228.9 [M+1].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7](Br)=[N:6][C:5]([Br:9])=[CH:4][N:3]=1.[CH:10]1([NH2:13])[CH2:12][CH2:11]1>>[Br:9][C:5]1[N:6]=[C:7]([NH:13][CH:10]2[CH2:12][CH2:11]2)[C:2]([NH2:1])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC=C(N=C1Br)Br
Name
Quantity
1.4 mL
Type
reactant
Smiles
C1(CC1)N
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C1(CC1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A glass microwave reaction vessel
CUSTOM
Type
CUSTOM
Details
The reaction mixture was sealed under argon
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated at 120° C. for 30 min in the microwave
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Excess cyclopropylamine was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in MeOH
CUSTOM
Type
CUSTOM
Details
evaporated onto silica gel
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (Isco (40 gram))
WASH
Type
WASH
Details
eluting with EtOAc:hexanes (0:1→1:2)
CUSTOM
Type
CUSTOM
Details
to give 740 mg (82%) of a golden-brown tar

Outcomes

Product
Name
Type
Smiles
BrC1=CN=C(C(=N1)NC1CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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